
N-cyclopentyl-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-3-phenylprop-2-enamide is a compound belonging to the class of enamides, which are characterized by the presence of an amide group conjugated with a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-phenylprop-2-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of enamide synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopentyl-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s properties.
Substitution: The amide group can participate in substitution reactions, where different substituents replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated amides.
Applications De Recherche Scientifique
N-cyclopentyl-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research has shown that similar compounds exhibit anti-inflammatory and anticonvulsant activities
Industry: Enamides are used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-3-phenylprop-2-enamide involves its interaction with molecular targets and pathways. For instance, similar compounds have been shown to inhibit the activation of transcription factor NF-κB, which plays a crucial role in inflammation . The compound may also interact with other molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide
- (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide
- (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide
Uniqueness
N-cyclopentyl-3-phenylprop-2-enamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .
Propriétés
Numéro CAS |
59831-97-9 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N-cyclopentyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H17NO/c16-14(15-13-8-4-5-9-13)11-10-12-6-2-1-3-7-12/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,15,16) |
Clé InChI |
PHBMWWQRXLSNDW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
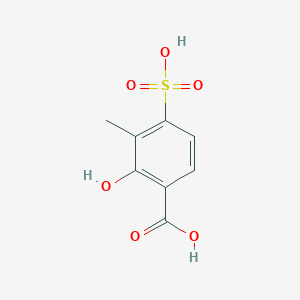
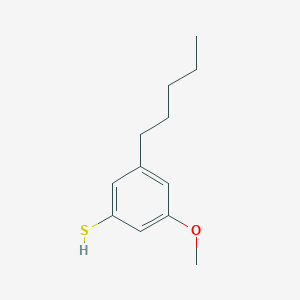
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
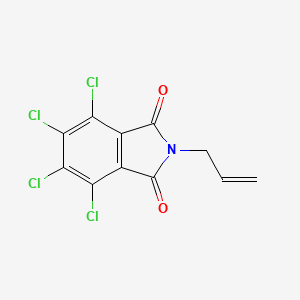

![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)

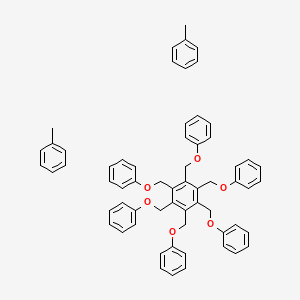
![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)
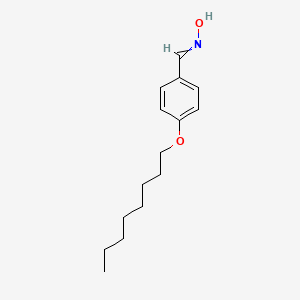
![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)
![1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene](/img/structure/B14596488.png)
